Cas no 1983153-03-2 (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a fluorinated pyrazole boronic ester derivative, commonly employed as a versatile intermediate in organic synthesis and medicinal chemistry. Its key advantages include stability under typical handling conditions, facilitated by the dioxaborolane protecting group, which enhances shelf life and reactivity control. The fluorine substitution at the 3-position introduces electronic modulation, making it valuable for Suzuki-Miyaura cross-coupling reactions to construct complex heterocyclic frameworks. This compound is particularly useful in the development of pharmaceuticals and agrochemicals, where precise functionalization is critical. Its compatibility with diverse reaction conditions and high purity make it a reliable choice for research and industrial applications.
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
1983153-03-2 structure
商品名:3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS番号:1983153-03-2
MF:C9H14BFN2O2
メガワット:212.03
MDL:MFCD31925718
CID:5096075
PubChem ID:146157884

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • SY295347
    • 3-Fluoropyrazole-4-boronic Acid Pinacol Ester
    • E79965
    • 1H-Pyrazole, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • PS-17030
    • MFCD31925718
    • 1983153-03-2
    • 3-Fluoro-1H-pyrazole-4-boronic Acid Pinacol Ester
    • 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • MDL: MFCD31925718
    • インチ: 1S/C9H14BFN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13)
    • InChIKey: FUFLRCCNGTZOCT-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(B2OC(C)(C)C(C)(C)O2)C=NN1

計算された属性

  • せいみつぶんしりょう: 212.1132360g/mol
  • どういたいしつりょう: 212.1132360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.1

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0831-100MG
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1983153-03-2 97%
100MG
¥ 1,603.00 2023-03-14
eNovation Chemicals LLC
Y1209080-100mg
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1983153-03-2 97%
100mg
$200 2024-07-21
Aaron
AR01XAJI-100mg
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1983153-03-2 97%
100mg
$206.00 2025-02-12
Aaron
AR01XAJI-250mg
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1983153-03-2 97%
250mg
$343.00 2025-02-12
Ambeed
A1245998-100mg
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1983153-03-2 97%
100mg
$255.0 2024-04-22
1PlusChem
1P01XAB6-50g
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1983153-03-2 97.00%
50g
$15986.00 2023-12-19
1PlusChem
1P01XAB6-100mg
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1983153-03-2 97.00%
100mg
$243.00 2023-12-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJD0831-100mg
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1983153-03-2 97%
100mg
¥1188.0 2024-04-23
abcr
AB577325-100mg
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 95%; .
1983153-03-2 95%
100mg
€320.90 2024-08-02
Aaron
AR01XAJI-1g
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1983153-03-2 97%
1g
$857.00 2025-02-12

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleに関する追加情報

Introduction to Compound CAS No 1983153-03-2: 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The compound with CAS No 1983153-03-2, commonly referred to as 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a fluoro substituent and a tetramethyl dioxaborolane moiety. The pyrazole core is a five-membered aromatic heterocycle containing two nitrogen atoms, while the dioxaborolane group introduces boron into the molecule, conferring it with distinctive electronic and structural properties.

Recent studies have highlighted the potential of this compound in various applications. For instance, its dioxaborolane group has been shown to facilitate cross-coupling reactions under mild conditions, making it a valuable precursor in the synthesis of complex organic molecules. Additionally, the fluoro substituent enhances the molecule's stability and reactivity, which are critical factors in its utility within advanced chemical systems.

One of the most notable advancements involving this compound is its role in the development of novel materials for optoelectronic devices. Researchers have demonstrated that incorporating 3-fluoro-pyrazole derivatives into polymer frameworks can significantly improve their charge transport properties. This breakthrough has implications for the design of more efficient solar cells and light-emitting diodes (LEDs), where electron mobility and stability are paramount.

Furthermore, the synthesis of this compound has been optimized through innovative methodologies. Traditional approaches often involved multi-step reactions with low yields; however, recent advancements have introduced catalytic systems that enable a more streamlined production process. These improvements not only enhance the scalability of synthesizing CAS No 1983153-03-2 but also reduce the environmental footprint associated with its manufacture.

The integration of dioxaborolane groups into organic molecules like this compound opens new avenues for exploring boron-containing materials. Boron's unique electronic properties make it an attractive element for designing compounds with tailored functionalities. For example, studies have shown that such molecules can act as efficient Lewis acids or participate in coordination chemistry reactions, further expanding their applicability across diverse scientific domains.

In conclusion, CAS No 1983153-03-2, or 3-fluoro-pyrazole derivative, represents a cutting-edge material with vast potential in modern chemistry and materials science. Its distinctive structure and reactivity make it an invaluable tool for researchers seeking to push the boundaries of molecular design and functional materials development.

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